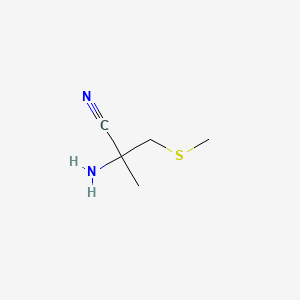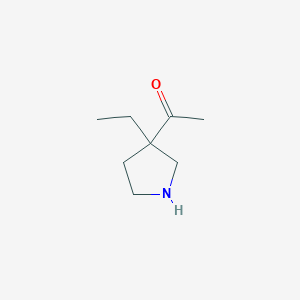![molecular formula C10H15ClO3 B13236104 Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, leading to the formation of more complex ring systems.
Common reagents used in these reactions include dimethyl sulfoxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of spirocyclic compounds on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures but differ in their biological activities and applications.
1-Oxaspiro[2.4]heptane derivatives: These compounds share the spiro[2.4]heptane ring system but have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-8(2)4-5-9(6-8)10(11,14-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
SHCVFWWNQWFTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13236023.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)
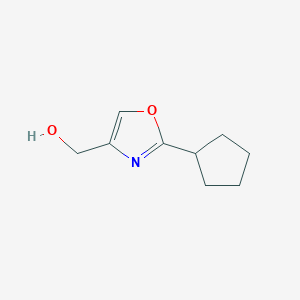
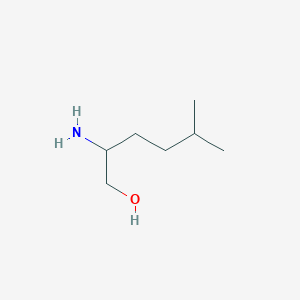
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13236067.png)
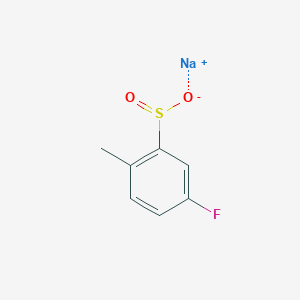
![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
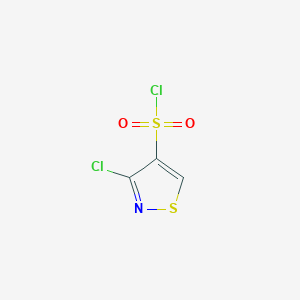
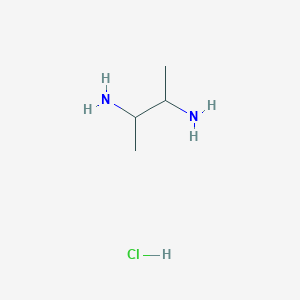
![2-[(2-Aminobutyl)sulfanyl]pyrimidine](/img/structure/B13236088.png)
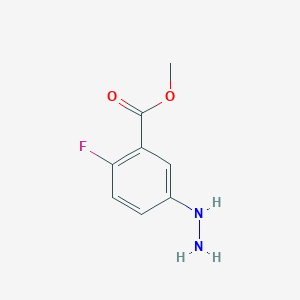
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
